- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

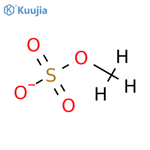

Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))

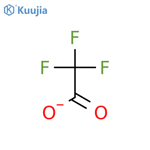

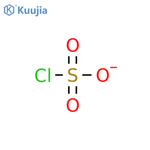

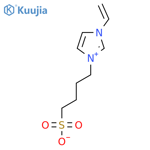

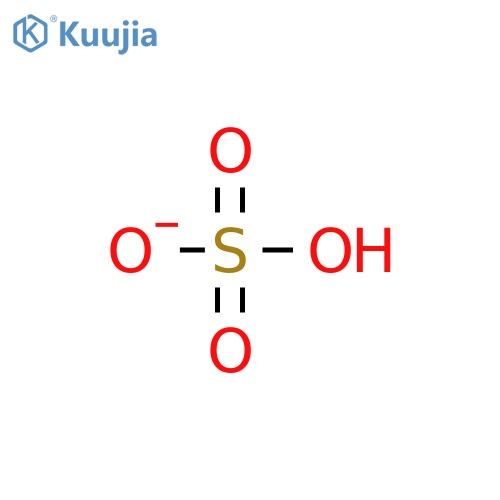

Sulfate, hydrogen(8CI,9CI) structure

商品名:Sulfate, hydrogen(8CI,9CI)

Sulfate, hydrogen(8CI,9CI) 化学的及び物理的性質

名前と識別子

-

- Sulfate, hydrogen(8CI,9CI)

- Bisulfate

- Hydrogen Sulfate

- Bisulfate, aqueous solution

- Bisulfate, aqueous solution [UN2837] [Corrosive]

- Sulfate, hydrogen

- UN2837

- Sulfuric acid hydrogenion

- hydrogen sulfate ion

- hydrogensulphate

- Hydrogen sulphate

- DTXSID20897131

- Sulfate(1-), tetraoxo-

- hydrogensulfate

- Q27110051

- 14996-02-2

- HSO4-

- Bisulfate anion

- Tetraoxosulfate(1-)

- QAOWNCQODCNURD-UHFFFAOYSA-M

- CHEBI:45696

- Q3143743

-

- インチ: InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1

- InChIKey: QAOWNCQODCNURD-UHFFFAOYSA-M

- ほほえんだ: OS([O-])(=O)=O

計算された属性

- せいみつぶんしりょう: 96.95960

- どういたいしつりょう: 96.95955468g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 76

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 85.8Ų

じっけんとくせい

- PSA: 85.81000

- LogP: 0.08540

Sulfate, hydrogen(8CI,9CI) 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C

リファレンス

- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C

リファレンス

- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt

リファレンス

- Preparation of isavuconazole sulfate, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

リファレンス

- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

リファレンス

- Preparation of isavuconazonium sulfate, China, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C

リファレンス

- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C

リファレンス

- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,

合成方法 10

合成方法 11

はんのうじょうけん

1.1 0 °C; 12 h, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C

2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C

リファレンス

Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors

,

New Journal of Chemistry,

2018,

42(5),

3909-3916

合成方法 12

はんのうじょうけん

1.1 Solvents: Toluene ; 10 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C

1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C

リファレンス

Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones

,

Current Organic Synthesis,

2016,

13(5),

767-774

合成方法 13

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; overnight, 60 °C

リファレンス

Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media

,

Green Chemistry,

2014,

16(1),

161-166

合成方法 14

はんのうじょうけん

1.1 Solvents: Ethanol ; 2 d

2.1 0 °C; 2 - 3 d, 50 °C

3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 0 °C; 2 - 3 d, 50 °C

3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

リファレンス

Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(71),

57968-57974

合成方法 15

はんのうじょうけん

1.1 12 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C

リファレンス

Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts

,

Industrial & Engineering Chemistry Research,

2012,

51(50),

16263-16269

合成方法 16

はんのうじょうけん

1.1 12 h, 40 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C

リファレンス

Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides

,

Catalysis Communications,

2008,

9(6),

1307-1311

合成方法 17

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 2 h

2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

2.2 Solvents: Ethanol ; 2 h, reflux

2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

2.2 Solvents: Ethanol ; 2 h, reflux

リファレンス

Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight

,

Journal of Chemical Technology and Biotechnology,

2022,

97(3),

653-661

合成方法 18

はんのうじょうけん

1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C

1.2 Reagents: Phosphoric acid ; rt

1.2 Reagents: Phosphoric acid ; rt

リファレンス

A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2

,

Catalysis Communications,

2018,

111,

21-25

合成方法 19

はんのうじょうけん

1.1 Solvents: Toluene ; 24 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C

リファレンス

Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions

,

Chemistry of Heterocyclic Compounds (New York,

2015,

51(6),

526-530

合成方法 20

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Toluene ; 80 °C

2.1 Reagents: Sulfuric acid

2.1 Reagents: Sulfuric acid

リファレンス

A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids

,

RSC Advances,

2020,

10(58),

35381-35388

合成方法 21

はんのうじょうけん

1.1 Reagents: Sodium ethoxide ; 8 h

2.1 Solvents: Ethanol ; 2 d

3.1 0 °C; 2 - 3 d, 50 °C

4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 Solvents: Ethanol ; 2 d

3.1 0 °C; 2 - 3 d, 50 °C

4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

リファレンス

Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(71),

57968-57974

合成方法 22

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C

リファレンス

- Process for the preparation of isavuconazonium sulfate, India, , ,

合成方法 23

はんのうじょうけん

リファレンス

- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,

合成方法 24

はんのうじょうけん

リファレンス

- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,

合成方法 25

はんのうじょうけん

リファレンス

- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,

合成方法 26

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C

リファレンス

Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors

,

New Journal of Chemistry,

2018,

42(5),

3909-3916

合成方法 27

はんのうじょうけん

1.1 Solvents: Ethanol ; 2 d, heated

2.1 0 °C; 2 - 3 d, 50 °C

2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 0 °C; 2 - 3 d, 50 °C

2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

リファレンス

Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(106),

87200-87205

合成方法 28

はんのうじょうけん

1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

1.2 Solvents: Ethanol ; 2 h, reflux

1.2 Solvents: Ethanol ; 2 h, reflux

リファレンス

Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight

,

Journal of Chemical Technology and Biotechnology,

2022,

97(3),

653-661

合成方法 29

はんのうじょうけん

1.1 1 h, 80 °C

2.1 Reagents: Sulfuric acid ; 2 h

3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

3.2 Solvents: Ethanol ; 2 h, reflux

2.1 Reagents: Sulfuric acid ; 2 h

3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt

3.2 Solvents: Ethanol ; 2 h, reflux

リファレンス

Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight

,

Journal of Chemical Technology and Biotechnology,

2022,

97(3),

653-661

合成方法 30

はんのうじょうけん

1.1 12 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C

リファレンス

Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate

,

Synthetic Communications,

2018,

48(6),

692-698

合成方法 31

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Toluene ; rt; 24 h, 80 °C

リファレンス

Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes

,

Synlett,

2022,

33(14),

1383-1390

合成方法 32

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; 12 h, 60 °C

リファレンス

Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids

,

European Journal of Organic Chemistry,

2022,

2022(40),

合成方法 33

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C

リファレンス

Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions

,

ChemSusChem,

2010,

3(12),

1403-1408

合成方法 34

はんのうじょうけん

1.1 8 h, heated

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated

1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated

リファレンス

Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol

,

Shiyou Xuebao,

2016,

32(1),

193-200

合成方法 35

はんのうじょうけん

1.1 Reagents: Sodium ethoxide ; 8 h, heated

2.1 Solvents: Ethanol ; 2 d, heated

3.1 0 °C; 2 - 3 d, 50 °C

3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

2.1 Solvents: Ethanol ; 2 d, heated

3.1 0 °C; 2 - 3 d, 50 °C

3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C

リファレンス

Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups

,

RSC Advances,

2015,

5(106),

87200-87205

合成方法 36

はんのうじょうけん

1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C

1.2 rt

1.2 rt

リファレンス

A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2

,

Catalysis Communications,

2018,

111,

21-25

合成方法 37

はんのうじょうけん

1.1 Solvents: Toluene ; 3 h, 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt

リファレンス

Synthesis of tributyl citrate using acid ionic liquid as catalyst

,

Process Safety and Environmental Protection,

2010,

88(1),

28-30

Sulfate, hydrogen(8CI,9CI) Raw materials

- Chlorosulfate

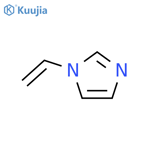

- 1-Vinylimidazole

- Sulfate, hydrogen(8CI,9CI)

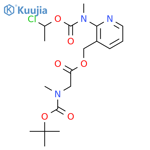

- 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-

- 1-Methylimidazolium sulfobutyrolactone

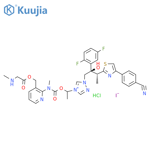

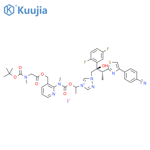

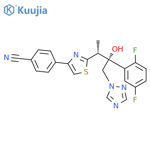

- Isavuconazole

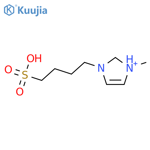

- 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate

- Sulfate (7CI,8CI,9CI)

- Imidazole

- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- NND-2252305

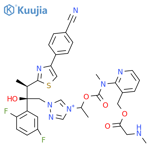

- Isavuconazonium

- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride

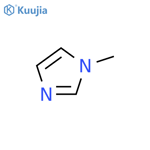

- 1-Methylimidazole

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- 1,4-Butanedisulfonic Acid (contains ~40% water)

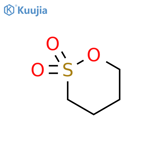

- 1,4-Butane sulton

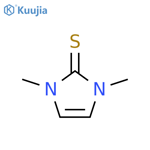

- 1,3-dimethylimidazole-2(3h)-thione

- 1H-Imidazole, sodiumsalt (1:1)

- Isavuconazonium iodide hydrochloride

Sulfate, hydrogen(8CI,9CI) Preparation Products

Sulfate, hydrogen(8CI,9CI) 関連文献

-

Bieke Onghena,Stijn Valgaeren,Tom Vander Hoogerstraete,Koen Binnemans RSC Adv. 2017 7 35992

-

Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081

-

Varadhi Govinda,Pannuru Venkatesu,Indra Bahadur Phys. Chem. Chem. Phys. 2016 18 8278

-

4. Tb(HSO4)(SO4) – a green emitting hydrogensulfate sulfate with second harmonic generation responsePhilip Netzsch,Harijs Bariss,Lkhamsuren Bayarjargal,Henning A. H?ppe Dalton Trans. 2019 48 16377

-

Javier Pitarch-Jarque,Kari Rissanen,Santiago García-Granda,Alberto Lopera,M. Paz Clares,Enrique García-Espa?a,Salvador Blasco New J. Chem. 2019 43 18915

14996-02-2 (Sulfate, hydrogen(8CI,9CI)) 関連製品

- 13814-01-2(Ammonium-d8 Sulfate)

- 43086-58-4(Ammonium sulphate,≥99.0%,AR-)

- 13813-19-9(Sulfuric acid-d2)

- 7446-33-5(Yttrium(III) sulfate octahydrate)

- 7783-20-2(Ammonium sulfate)

- 7778-80-5(Potassium Sulphate)

- 13701-70-7(Sulfuric acid,vanadium(3+) salt (3:2))

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量